4-(Dimethylamino)-N,N-dimethylbutanamide
Description
Significance of Amide Functional Groups in Modern Organic Synthesis
The amide functional group is one of the most fundamental and pervasive linkages in organic chemistry and biochemistry. Its significance stems from a combination of remarkable stability and versatile reactivity, making it a cornerstone of both natural and synthetic molecules.
Peptide and Protein Chemistry: The peptide bond, which is an amide linkage, forms the primary structure of proteins, dictating their folding and biological function. The planarity and rigidity of the amide bond are crucial for establishing the secondary and tertiary structures of these essential biomacromolecules.
Medicinal Chemistry: A vast number of pharmaceutical agents contain amide functionalities. The stability of the amide bond to metabolic degradation, coupled with its ability to participate in hydrogen bonding interactions with biological targets, makes it a privileged scaffold in drug design.
Polymer Science: The amide linkage is the defining feature of important synthetic polymers such as nylons and Kevlar. The strength and thermal stability of these materials are a direct consequence of the robust nature of the amide bond and the intermolecular hydrogen bonding it facilitates.
Directing Groups in C-H Functionalization: In contemporary organic synthesis, amide groups have emerged as powerful directing groups for the selective activation and functionalization of otherwise inert C-H bonds. This strategy has enabled the development of highly efficient and atom-economical methods for the construction of complex organic molecules.
Tertiary amines are characterized by a nitrogen atom bonded to three carbon atoms and possess a lone pair of electrons, which imparts them with nucleophilic and basic properties. These characteristics make them highly valuable in a wide range of chemical transformations.
Catalysis: Tertiary amines are widely employed as catalysts in organic reactions. They can function as Brønsted bases to deprotonate acidic protons or as Lewis bases to activate electrophiles. Their nucleophilic nature allows them to act as nucleophilic catalysts, for example, in acylation reactions.
Pharmaceuticals and Agrochemicals: The tertiary amine motif is a common feature in a multitude of biologically active compounds, including a significant portion of pharmaceuticals and agrochemicals. researchgate.net Their basicity allows for the formation of water-soluble salts, which is often advantageous for drug formulation and delivery.
Directing Groups: Similar to amides, tertiary amine groups can also serve as directing groups in C-H activation and other transition metal-catalyzed reactions, facilitating the selective functionalization of specific C-H bonds within a molecule.
Materials Science: In materials science, tertiary amines are utilized in the synthesis of polymers, where they can act as catalysts for polymerization reactions or be incorporated into the polymer structure to impart specific properties, such as in the formation of polyurethanes and epoxy resins. researchgate.net
Amido-amines are a class of bifunctional compounds that contain both an amide and an amine group. The specific arrangement and nature of these groups within the molecular framework define the compound's properties and potential applications. 4-(Dimethylamino)-N,N-dimethylbutanamide, with its tertiary amide and tertiary amine separated by a three-carbon linker, represents a specific subclass of amido-amines.
The presence of two tertiary nitrogen atoms, one electrophilic (amide) and one nucleophilic/basic (amine), within the same molecule creates the potential for intramolecular interactions and unique reactivity. The flexibility of the butyl chain allows the two functional groups to adopt various spatial arrangements, which could be exploited in chelation to metal centers or in the design of specific molecular recognition motifs.
Compounds with similar structural features, often derived from the reaction of fatty acids with polyamines, are utilized as intermediates in the synthesis of surfactants and as curing agents for epoxy resins. nih.gov The study of simpler, well-defined amido-amines like this compound can provide fundamental insights into the structure-property relationships within this chemical class.
While extensive academic research specifically focused on this compound is not widely documented in publicly accessible literature, its structural motifs suggest potential areas of interdisciplinary relevance. The combination of a robust amide linker and a catalytically active or coordinating tertiary amine group makes it a candidate for several applications.
Ligand Design for Catalysis: The bidentate N,N-coordination potential of this compound could be explored in the design of novel ligands for transition metal catalysis. The electronic and steric properties of the ligand could be fine-tuned by modifying the substituents on the nitrogen atoms.
Building Block for Supramolecular Chemistry: The ability of the amide group to participate in hydrogen bonding and the coordinating properties of the tertiary amine make this compound a potential building block for the construction of supramolecular assemblies, such as metal-organic frameworks (MOFs) or hydrogen-bonded networks.
Pro-drugs and Bioactive Molecules: In medicinal chemistry, the amido-amine scaffold could be incorporated into larger molecules to modulate their pharmacokinetic properties. The tertiary amine can be protonated to enhance water solubility, while the amide provides a stable linkage.
Further research into the synthesis, reactivity, and application of this compound and related short-chain amido-amines is warranted to fully elucidate their potential in various scientific disciplines. The foundational knowledge of amide and tertiary amine chemistry provides a strong basis for predicting the utility of this and similar molecules in the advancement of chemical science.
Structure
3D Structure
Properties
CAS No. |
62782-20-1 |
|---|---|
Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
4-(dimethylamino)-N,N-dimethylbutanamide |
InChI |
InChI=1S/C8H18N2O/c1-9(2)7-5-6-8(11)10(3)4/h5-7H2,1-4H3 |
InChI Key |
JADJDUSHBTYYNQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC(=O)N(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 4 Dimethylamino N,n Dimethylbutanamide and Analogs
Foundational Principles of Amide Bond Formation
The amide bond is a cornerstone of chemical and biological systems, and its synthesis is one of the most frequently performed reactions in organic chemistry. The direct condensation of a carboxylic acid and an amine is challenging due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. mdpi.comrsc.org Consequently, numerous strategies have been developed to facilitate this transformation, ranging from classical stoichiometric activation to modern catalytic approaches.
Traditional methods for amide synthesis rely on the activation of the carboxylic acid moiety to make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. researchgate.net This is typically achieved in one of two ways: conversion of the carboxylic acid to a more reactive derivative or the use of stoichiometric coupling reagents. researchgate.nethepatochem.com
A common strategy involves converting the carboxylic acid into a highly reactive acyl halide (e.g., an acyl chloride or bromide) or an acid anhydride (B1165640). These intermediates readily react with amines to form the corresponding amide with high yields. However, the harsh conditions often required for their formation can limit the functional group tolerance of the reaction. hepatochem.com
Alternatively, a vast array of coupling reagents has been developed to mediate the reaction in a one-pot procedure under milder conditions. These reagents react with the carboxylic acid to form a reactive intermediate in situ, which is then consumed by the amine. luxembourg-bio.com This class of reagents is broadly categorized into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. luxembourg-bio.compeptide.com Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), were among the first to be widely used. researchgate.netluxembourg-bio.com To improve efficiency and suppress side reactions like racemization in chiral substrates, additives like 1-Hydroxybenzotriazole (HOBt) are often employed. luxembourg-bio.com
Modern coupling reagents often incorporate the activating moiety of HOBt or its derivatives directly into their structure. peptide.com These include uronium/aminium salts like HATU and HBTU, and phosphonium salts such as PyBOP. These reagents are highly efficient but are of high molecular weight and generate stoichiometric byproducts that must be separated from the desired amide product. ucl.ac.uk
Table 1: Common Stoichiometric Coupling Reagents for Amide Bond Formation
| Reagent Acronym | Full Name | Class |
|---|---|---|
| DCC | Dicyclohexylcarbodiimide | Carbodiimide |
| EDC (or EDCI) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium/Aminium Salt |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium/Aminium Salt |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt |
In response to the poor atom economy of classical methods, significant research has focused on the development of catalytic direct amidation, where a catalyst facilitates the condensation of a free carboxylic acid and an amine with the sole byproduct being water. catalyticamidation.inforsc.org These methods represent a greener and more efficient alternative to stoichiometric activation.
Boron-based catalysts, particularly boric acid and various boronic acids, are the most extensively studied for this transformation. ucl.ac.uk The catalytic cycle is believed to involve the formation of an acylborate or related boronic anhydride species, which acts as the activated carboxylic acid equivalent. sciepub.com The reaction typically requires the removal of water, often achieved through azeotropic distillation with a Dean-Stark apparatus or by the addition of molecular sieves, to drive the equilibrium toward product formation. mdpi.comcatalyticamidation.info Boric acid itself is an effective, inexpensive, and low-toxicity catalyst for many substrates. ucl.ac.uksciepub.com More specialized catalysts, such as B(OCH₂CF₃)₃, have been developed for more challenging or temperature-sensitive substrates. catalyticamidation.info
Beyond boron, various metal-based catalysts have been shown to promote direct amidation. Lewis acidic metals like titanium, zirconium, and silicon have been explored. rsc.orgacs.org For instance, titanium tetrafluoride (TiF₄) has been reported as an effective catalyst for the amidation of both aliphatic and aromatic carboxylic acids. rsc.org Triarylsilanols have also been identified as the first silicon-centered molecular catalysts for direct amidations. acs.orgresearchgate.net Other approaches include the dehydrogenative coupling of alcohols and amines using ruthenium catalysts to form amides, releasing hydrogen gas as the byproduct.
Table 2: Examples of Catalytic Systems for Direct Amidation
| Catalyst Type | Example Catalyst | Typical Conditions |
|---|---|---|
| Boron-Based | Boric Acid (B(OH)₃) | Toluene, reflux with water removal |
| Boron-Based | 2-Iodophenylboronic acid | Lower temperatures (e.g., 25 °C) |
| Boron-Based | B(OCH₂CF₃)₃ | tert-Butyl acetate (B1210297), mild heat |
| Titanium-Based | Titanium Tetrafluoride (TiF₄) | Toluene, reflux |
| Zirconium-Based | Zr(Cp)₂(OTf)₂·THF | Moderate temperature, no water scavenger needed |
The principles of green chemistry encourage the design of chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Atom economy is a key metric in this framework, measuring the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. researchgate.net
Classical amide synthesis using stoichiometric coupling reagents suffers from very poor atom economy. researchgate.net For example, when using a coupling reagent like HATU (MW = 380.16 g/mol ) to couple a carboxylic acid and an amine, the reagent is entirely converted into byproducts that must be discarded. This generates significant chemical waste. ucl.ac.uk
In contrast, direct catalytic amidation is a highly atom-economical process. nih.govrsc.org The ideal reaction involves a carboxylic acid and an amine combining to form an amide and water, with no other byproducts.
R-COOH + R'-NH₂ → R-CONHR' + H₂O
In this transformation, nearly all the atoms of the reactants are incorporated into the product, making it a prime example of green chemistry. chemistryforsustainability.org The development of solvent-free methods, such as using boric acid as a catalyst for the reaction between a carboxylic acid and urea (B33335), further enhances the green credentials of amide synthesis. researchgate.net The shift from stoichiometric reagents to catalytic systems is a critical goal for sustainable chemical manufacturing in the pharmaceutical and chemical industries. ucl.ac.ukrsc.org
Synthetic Routes to the Butanamide Scaffold
The construction of the 4-(dimethylamino)butanamide backbone requires strategies to build a four-carbon chain and introduce the necessary functional groups. This can be achieved through various synthetic pathways, starting from commercially available precursors.
The synthesis of a butanamide backbone can be approached from several common starting materials. One effective strategy involves a Friedel-Crafts acylation using a derivative of succinic acid. For example, the reaction of a suitable aromatic or heterocyclic compound with the monomethyl ester monoacyl chloride of succinic acid can install a γ-oxo ester moiety. thieme-connect.comnih.gov This intermediate can then be reduced to the corresponding butyrate, providing the four-carbon chain which can subsequently be hydrolyzed and converted to the desired butanamide. thieme-connect.com
Other potential routes include:
Starting from γ-butyrolactone: The lactone ring can be opened by reaction with dimethylamine (B145610) to directly form 4-hydroxy-N,N-dimethylbutanamide. The terminal hydroxyl group can then be converted to an amine, for example, via mesylation followed by substitution with another equivalent of dimethylamine.
Starting from 4-halobutyronitrile or 4-halobutyric acid esters: Nucleophilic substitution of the halide with dimethylamine provides the 4-(dimethylamino) backbone. The nitrile or ester can then be hydrolyzed to the carboxylic acid, which is ready for the final amidation step to form the N,N-dimethylamide.
Alkylation of active methylene (B1212753) compounds: Malonic ester synthesis or related C-C bond-forming reactions can be used to construct the carbon skeleton, followed by functional group manipulations to install the required amine and amide groups.
These multistage synthetic routes offer flexibility in introducing various substituents onto the butanamide backbone, allowing for the creation of diverse analogs. savemyexams.com
While 4-(Dimethylamino)-N,N-dimethylbutanamide itself is an achiral molecule, the synthesis of chiral butanamide analogs is of significant interest in medicinal chemistry. Asymmetric synthesis aims to prepare a single enantiomer of a chiral product. ethz.ch This can be achieved through several key strategies applicable to the butanamide scaffold.
One powerful method involves the use of a chiral auxiliary . An enantiopure auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. ethz.ch For the synthesis of chiral amines, which can be precursors to chiral butanamides, N-tert-butanesulfinamide (Ellman's auxiliary) is a versatile and widely used reagent. osi.lvyale.edu Condensation of the sulfinamide with an aldehyde or ketone forms an N-sulfinyl imine, to which organometallic reagents can add with a high degree of diastereoselectivity. Subsequent removal of the auxiliary reveals the chiral amine. yale.edu This approach could be used to create a stereocenter at the α, β, or γ position of the butanamide chain.
Catalytic asymmetric synthesis offers a more atom-economical approach where a substoichiometric amount of a chiral catalyst generates a large quantity of enantioenriched product. ethz.ch For example, an α,β-unsaturated butenamide could undergo asymmetric hydrogenation using a chiral transition metal catalyst (e.g., based on Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) to create a stereocenter at the β-position. Similarly, chiral secondary amine catalysts can be used in asymmetric Michael additions to construct chiral frameworks. mdpi.com These methods provide efficient access to enantiomerically pure butanamide derivatives for various applications.
Introduction and Functionalization of the Dimethylamino Moiety
The introduction of the dimethylamino group is a critical step in the synthesis of the target compound. This can be achieved through several established amination reactions or by utilizing precursors that already contain a portion of the final nitrogenous structure.
Amination Reactions for Tertiary Amine Formation
Reductive amination stands out as a primary method for the formation of tertiary amines. wikipedia.org This process involves the reaction of a carbonyl compound with a secondary amine, in this case, dimethylamine, to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. For the synthesis of this compound, a suitable precursor would be a 4-oxo-N,N-dimethylbutanamide. The reaction would proceed as outlined in the following general scheme:
General Scheme for Reductive Amination:
Step 1: Iminium Ion Formation: The carbonyl group of the 4-oxobutanamide (B1628950) derivative reacts with dimethylamine under weakly acidic conditions to form an iminium ion intermediate.
Step 2: Reduction: A reducing agent, added to the reaction mixture, reduces the iminium ion to the desired tertiary amine.
Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation (e.g., H₂/Pd/C). wikipedia.orgkoreascience.kr The choice of reducing agent can be critical to avoid the reduction of the amide functionality also present in the molecule.
| Precursor | Reagents | Product | Reported Yield (%) | Reference |
| Aldehydes/Ketones | Dimethylamine, Borohydride Exchange Resin (BER) | N,N-dimethylalkylamines | 75-98 | koreascience.kr |
| Aldehydes/Ketones | N,N-Dimethylformamide (as dimethylamine source and reductant), Zn(OAc)₂ | Tertiary N,N-dimethylamines | up to 98 | researchgate.net |
This table presents data for the synthesis of various N,N-dimethylalkylamines via reductive amination, illustrating the general applicability and typical yields of the method.
Utilization of Halogenated Precursors (e.g., 4-Chloro-N,N-dimethylbutanamide)
A straightforward and widely employed method for introducing the terminal dimethylamino group is through the nucleophilic substitution of a halogenated precursor. The synthesis of the target compound can be readily achieved by reacting 4-chloro-N,N-dimethylbutanamide with an excess of dimethylamine. chemchart.com This reaction, typically a bimolecular nucleophilic substitution (SN2), involves the displacement of the chloride ion by the nucleophilic dimethylamine.
The precursor, 4-chloro-N,N-dimethylbutanamide, can be synthesized from 4-chlorobutyryl chloride and dimethylamine. chemchart.com A patent describes a process for preparing a related compound, 4-(N,N-dimethylamino)butyraldehyde dimethyl acetal (B89532), from 4-chloro-1-butanol (B43188) via oxidation, acetalization, and subsequent aminolysis with an aqueous solution of dimethylamine. google.com This highlights the industrial relevance of using halogenated intermediates for the introduction of the dimethylamino group.
A process for preparing 4-(N,N-dimethylamino)butanal dimethyl acetal involves the reaction of 4-chlorobutanal (B1267710) dimethyl acetal with an aqueous dimethylamine solution at 50 °C for 3 hours. asianpubs.org This demonstrates a practical application of this synthetic strategy.
Advanced Synthetic Techniques and Emerging Protocols
Modern synthetic chemistry offers a range of advanced techniques that can provide advantages in terms of efficiency, scalability, and sustainability.
Electrosynthesis in Amide and Amine Chemistry
Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis by using electricity to drive chemical reactions. In the context of amide and amine synthesis, electrosynthesis can be employed for various transformations, including the generation of reactive intermediates for C-N bond formation.
While a direct electrochemical synthesis of this compound has not been extensively reported, related electrochemical transformations suggest its feasibility. For instance, the electrochemical oxidation of 4-aminodiphenylamine in the presence of nucleophiles leads to the formation of new C-N bonds. rsc.org This indicates the potential for electrochemical methods to facilitate the coupling of amine-containing fragments.
Flow Chemistry and Continuous Processing for Scalable Synthesis
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for chemical synthesis, including improved heat and mass transfer, enhanced safety, and ease of scalability. rsc.org
The synthesis of N,N-dimethyltryptamine (DMT) analogues has been successfully demonstrated using a continuous flow setup, highlighting the applicability of this technology for the production of complex amines. rsc.org While a specific flow process for this compound is not detailed in the available literature, the principles can be readily adapted. A hypothetical flow process could involve pumping a solution of 4-chloro-N,N-dimethylbutanamide and dimethylamine through a heated reactor coil to facilitate the nucleophilic substitution reaction. This would allow for precise control over reaction time and temperature, potentially leading to higher yields and purity compared to batch processing.
| Reaction Type | Key Features of Flow Synthesis | Potential Advantage for Target Compound |
| Amide Bond Formation | Rapid mixing, precise temperature control, short reaction times. | Efficient and scalable production of the amide bond from a suitable carboxylic acid and dimethylamine. |
| Nucleophilic Substitution | Excellent control over reaction parameters, safe handling of reactive intermediates. | Controlled and scalable reaction of 4-chloro-N,N-dimethylbutanamide with dimethylamine. |
Photoredox Catalysis and C-H Activation in Amide/Amine Synthesis
Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations under mild conditions. acs.org This technology has emerged as a powerful tool for C-H functionalization, allowing for the direct conversion of C-H bonds into C-C, C-N, and other bonds.
The synthesis of α-amino acid amides has been achieved through photoredox-catalyzed carbamoylation of imines, demonstrating the formation of C-N and C-C bonds adjacent to a nitrogen atom. nih.govorganic-chemistry.orgsemanticscholar.org Another relevant application is the photoredox-driven synthesis of amides from tertiary amines and carboxylic acids, which proceeds via C-N bond cleavage. nih.gov
While a direct photoredox-catalyzed synthesis of this compound has not been specifically described, the principles of C-H activation could be applied. For example, a hypothetical route could involve the photoredox-catalyzed C-H amination of N,N-dimethylbutanamide at the terminal methyl group, although achieving selectivity at the 4-position would be a significant challenge.
Purification and Isolation Methodologies for Amide-Amine Compounds
The purification of amide-amine compounds such as this compound is often a multifaceted challenge that requires careful consideration of the physicochemical properties of the target molecule and its contaminants. The presence of both a polar amide group and a basic tertiary amine group imparts a unique reactivity and solubility profile that dictates the choice of purification strategy. Generally, a combination of techniques is employed to achieve the desired level of purity. These can be broadly categorized into non-chromatographic and chromatographic methods.
Non-chromatographic techniques are often the first line of approach for the bulk purification of amide-amine compounds. These methods are typically cost-effective and scalable, making them suitable for industrial applications.
Acid-base extraction is a powerful technique for separating basic compounds like this compound from neutral or acidic impurities. The process leverages the ability of the tertiary amine to be protonated by an acid, thereby forming a water-soluble salt.
The general procedure involves dissolving the crude reaction mixture in a water-immiscible organic solvent. This organic phase is then washed with an aqueous acidic solution, such as dilute hydrochloric acid. The basic this compound is protonated and partitions into the aqueous layer as its ammonium salt. Neutral and acidic impurities remain in the organic layer. The aqueous layer is then separated, and the pH is adjusted with a base (e.g., sodium hydroxide) to deprotonate the ammonium salt, regenerating the free amine. The purified product, now less soluble in water, can be back-extracted into a fresh organic solvent. The final product is then isolated by evaporating the solvent.
Table 1: Illustrative Acid-Base Extraction Protocol for Amide-Amine Purification
| Step | Procedure | Purpose |
|---|---|---|
| 1 | Dissolve crude product in an organic solvent (e.g., dichloromethane, ethyl acetate). | Solubilize the mixture for extraction. |
| 2 | Wash the organic phase with an aqueous acid solution (e.g., 1M HCl). | Protonate the basic amine, transferring it to the aqueous phase. |
| 3 | Separate the aqueous and organic layers. | Isolate the aqueous phase containing the protonated product. |
| 4 | Basify the aqueous layer with a strong base (e.g., 2M NaOH) to pH > 10. | Deprotonate the amine salt to regenerate the free amine. |
| 5 | Back-extract the product into a fresh organic solvent. | Transfer the purified free amine back into an organic phase. |
For thermally stable and volatile amide-amine compounds, distillation, particularly under reduced pressure (vacuum distillation), is a highly effective method for purification. This technique separates compounds based on differences in their boiling points. Vacuum distillation is preferred as it allows the substance to boil at a lower temperature, thus preventing thermal degradation of the compound. Patents describing the synthesis of precursors to related compounds, such as 4-(N,N-dimethylamino)-butyraldehyde dimethyl acetal, frequently cite vacuum distillation as the method to achieve high purity (>95%).
Table 2: Illustrative Distillation Parameters for Amide-Amine Compounds
| Compound Family | Boiling Point Range (°C) | Pressure (mmHg) | Reported Purity |
|---|---|---|---|
| Dialkylaminobutanal Acetals | 80-85 | 15-20 | >95% |
Crystallization is a potent purification technique for solid amide-amine compounds. It relies on the principle that the desired compound will be less soluble in a particular solvent at lower temperatures than the impurities. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, being present in smaller amounts, remain in the solution.
The choice of solvent is critical and is determined empirically. For tertiary aromatic amides, recrystallization has been shown to significantly enhance enantiomeric purity. For polar compounds like this compound, polar solvents or mixtures of polar and non-polar solvents may be effective.
Table 3: Common Recrystallization Solvents for Amides and Amines
| Solvent Class | Examples | Polarity | Notes |
|---|---|---|---|
| Alcohols | Ethanol, Isopropanol | Polar Protic | Good for dissolving polar compounds at elevated temperatures. |
| Esters | Ethyl Acetate | Polar Aprotic | Often used in combination with less polar solvents like hexanes. |
| Ethers | Diethyl Ether, Dioxane | Moderately Polar | Can be used to precipitate more polar compounds. |
| Hydrocarbons | Hexane (B92381), Toluene | Non-polar | Often used as an anti-solvent in combination with a more polar solvent. |
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.
Flash chromatography is a rapid form of column chromatography that uses a positive pressure to force the mobile phase through the stationary phase. It is a common technique for the preparative purification of organic compounds. For amide-amine compounds, silica (B1680970) gel is a common stationary phase. However, the basicity of the tertiary amine can lead to strong interactions with the acidic silica gel, resulting in poor separation and peak tailing.
To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, is often added to the mobile phase. This deactivates the acidic sites on the silica gel and improves the elution of the basic compound. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), with the polarity being gradually increased to elute the compounds.
High-Performance Liquid Chromatography (HPLC) is an analytical and preparative technique that provides high resolution and sensitivity. For amide-amine compounds, both normal-phase and reversed-phase HPLC can be employed.
Normal-Phase HPLC: Similar to flash chromatography, normal-phase HPLC uses a polar stationary phase (e.g., silica, diol, or cyano) and a non-polar mobile phase. The addition of a small percentage of a volatile amine, such as n-propylamine, to the mobile phase has been shown to significantly improve the chromatography of tertiary amines by reducing peak tailing. nih.gov
Reversed-Phase HPLC: In reversed-phase HPLC, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). To improve peak shape and control the ionization of the tertiary amine, an acid modifier like trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase.
Hydrophilic Interaction Chromatography (HILIC): HILIC is a variant of normal-phase chromatography that uses a polar stationary phase (such as an amide-bonded silica) with a mobile phase containing a high concentration of an organic solvent and a small amount of water. This technique is well-suited for the separation of highly polar compounds like this compound. The separation is influenced by the pH and buffer concentration of the mobile phase.
Table 4: Illustrative HPLC Conditions for Amide-Amine Compound Analysis
| HPLC Mode | Stationary Phase | Typical Mobile Phase | Modifier | Detection |
|---|---|---|---|---|
| Normal-Phase | Silica or Amino | Hexane/Ethanol | 0.1% Triethylamine | UV (if chromophore present) or ELSD |
| Reversed-Phase | C18 | Water/Acetonitrile | 0.1% Trifluoroacetic Acid | UV (if chromophore present) or MS |
Spectroscopic and Structural Elucidation of 4 Dimethylamino N,n Dimethylbutanamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy serves as the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map out the precise connectivity of atoms within the 4-(Dimethylamino)-N,N-dimethylbutanamide structure.
One-dimensional ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment of each unique proton and carbon atom in the molecule. Based on the structure of this compound, a distinct set of signals is predicted for each spectrum.
The ¹H NMR spectrum is expected to show five unique signals. The protons of the two N,N-dimethyl groups are anticipated to appear as sharp singlets, though their chemical shifts will differ due to their distinct electronic environments (one being an amide, the other an amine). The protons on the central butane (B89635) chain will appear as multiplets due to spin-spin coupling with adjacent protons.
The ¹³C NMR spectrum is predicted to display six distinct signals, corresponding to the six chemically non-equivalent carbon environments in the molecule. The carbonyl carbon of the amide group is characteristically found far downfield.
Predicted ¹H NMR Data for this compound
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| a | ~2.95 | Singlet | 6H | -C(=O)N(CH₃)₂ |
| b | ~2.30 | Triplet | 2H | -CH₂-C(=O)N- |
| c | ~2.25 | Triplet | 2H | (CH₃)₂N-CH₂- |
| d | ~2.20 | Singlet | 6H | (CH₃)₂N-CH₂- |
| e | ~1.80 | Quintet | 2H | -CH₂-CH₂-CH₂- |
Predicted ¹³C NMR Data for this compound
| Position | Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| 1 | ~172.5 | -C=O |
| 2 | ~58.5 | (CH₃)₂N-CH₂- |
| 3 | ~45.5 | (CH₃)₂N-CH₂- |
| 4 | ~37.5 | -C(=O)N(CH₃)₂ (Amide N-CH₃) |
| 5 | ~35.5 | -C(=O)N(CH₃)₂ (Amide N-CH₃) |
| 6 | ~33.0 | -CH₂-C(=O)N- |
| 7 | ~23.0 | -CH₂-CH₂-CH₂- |
To unambiguously assign these signals and confirm the molecular structure, 2D NMR experiments are essential. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the protons at C2 and C3, and between the protons at C3 and C4, confirming the integrity of the butane backbone.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond C-H coupling). sdsu.edu This technique would be used to definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum. For example, the triplet at ~2.30 ppm would show a cross-peak with the carbon signal at ~33.0 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds), which is crucial for piecing together the molecular fragments. Key correlations would include:
A cross-peak between the amide N-methyl protons (~2.95 ppm) and the carbonyl carbon (~172.5 ppm).
Correlations from the protons on C2 (~2.30 ppm) to the carbonyl carbon (C1) and to C3.
Correlations from the amine N-methyl protons (~2.20 ppm) to C4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bond connectivity. researchgate.net It can provide insights into the preferred conformation of the molecule.
The structure of this compound contains an amide bond (C-N). Rotation around this bond is known to be restricted due to partial double-bond character, which can give rise to dynamic behavior observable by NMR. researchgate.net
At room temperature, the rotation around the C-N amide bond may be fast enough on the NMR timescale to show single, time-averaged signals for the two N-methyl groups on the amide. However, at lower temperatures, this rotation could slow significantly. If the rate of rotation becomes slow enough, the two methyl groups would become chemically non-equivalent, resulting in the appearance of two separate singlets in the ¹H NMR spectrum. By analyzing the spectra at various temperatures, it is possible to determine the energy barrier for this rotation, providing valuable information about the molecule's conformational dynamics. researchgate.net
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the precise molecular weight and formula of a compound and to deduce its structure by analyzing fragmentation patterns.
High-resolution mass spectrometry can measure the mass of a molecule with extremely high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of its elemental composition. For this compound, the molecular formula is C₈H₁₈N₂O. HRMS would be used to confirm the experimentally measured exact mass against the calculated theoretical mass, thereby validating the molecular formula.
Calculated Molecular Mass for C₈H₁₈N₂O
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₈N₂O |
| Average Mass | 158.24 g/mol |
| Monoisotopic Mass | 158.14191 Da |
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected and then fragmented to produce product ions. The resulting fragmentation pattern provides a "fingerprint" that can be used to confirm the structure of the precursor ion. nih.gov
For this compound, the protonated molecule [M+H]⁺ (m/z ≈ 159.15) would be selected as the precursor ion. Collision-induced dissociation (CID) would then generate a series of characteristic fragment ions. The analysis of these fragments helps to confirm the connectivity of the molecule.
Predicted Key MS/MS Fragments for [C₈H₁₈N₂O+H]⁺
| Predicted m/z | Proposed Fragment Structure/Loss | Fragmentation Pathway |
|---|---|---|
| 114.12 | Loss of Dimethylamine (B145610), [M+H - NH(CH₃)₂]⁺ | Cleavage of the C4-N bond. |
| 86.09 | [C₅H₁₂N]⁺ | Cleavage alpha to the amide carbonyl, with loss of the C₄H₁₀N moiety. |
| 72.08 | [C₄H₁₀N]⁺ | Cleavage of the C2-C3 bond, forming a stable iminium ion. |
| 58.07 | [C₃H₈N]⁺ | Alpha-cleavage adjacent to the terminal dimethylamino group. This is a highly characteristic fragment for molecules containing this functional group. |
The presence of a dominant fragment at m/z 58.07 would be strong evidence for the terminal dimethylaminoethyl moiety. miamioh.edu The combination of these fragments allows for the reconstruction of the molecular structure, providing definitive confirmation that complements the data obtained from NMR spectroscopy.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques used to identify the functional groups and determine the vibrational modes of a molecule. For this compound, an IR and Raman spectral analysis would be expected to reveal characteristic vibrational frequencies corresponding to its constituent parts.
Key functional groups that would be identified include the C=O stretching of the amide, the C-N stretching of the amide and the tertiary amine, and the various C-H stretching and bending modes of the butyl chain and methyl groups. The complementary nature of IR and Raman spectroscopy would provide a comprehensive vibrational profile of the molecule. Theoretical calculations, often using Density Functional Theory (DFT), are typically employed to aid in the assignment of experimental vibrational bands to specific molecular motions.
A representative data table for such an analysis, if data were available, would appear as follows:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| C=O Stretch | 1630-1680 | Amide |
| C-N Stretch (Amide) | 1250-1350 | Amide |
| C-N Stretch (Amine) | 1000-1250 | Tertiary Amine |
| C-H Stretch | 2800-3000 | Alkyl Groups |
| C-H Bend | 1350-1480 | Alkyl Groups |
X-ray Crystallography for Solid-State Structure Determination (if applicable)
Should this compound be a crystalline solid at a given temperature, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional structure in the solid state. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles, as well as information about the crystal packing and intermolecular interactions.
The resulting crystallographic data would allow for the creation of a detailed molecular model, confirming the connectivity of the atoms and revealing the conformation of the butyl chain and the orientation of the dimethylamino and dimethylamide groups.
A typical table summarizing key crystallographic data would include:
| Parameter | Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | - |
| b (Å) | - |
| c (Å) | - |
| α (°) | - |
| β (°) | - |
| γ (°) | - |
| Volume (ų) | - |
| Z | - |
| R-factor | - |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if chiral variants are investigated)
Chiroptical spectroscopy, such as Circular Dichroism (CD), is employed to study chiral molecules. This compound is not inherently chiral. However, if chiral variants were to be synthesized, for instance through isotopic substitution or the introduction of a stereocenter, CD spectroscopy would be a valuable tool. It would be used to determine the enantiomeric purity and, in conjunction with theoretical calculations, the absolute configuration of the chiral centers. The CD spectrum would show differential absorption of left and right circularly polarized light, providing a unique fingerprint of the molecule's stereochemistry.
Theoretical and Computational Investigations of 4 Dimethylamino N,n Dimethylbutanamide
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the behavior of 4-(Dimethylamino)-N,N-dimethylbutanamide at a molecular level. These methods allow for a detailed examination of the molecule's geometry, orbital energies, and spectroscopic characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, a DFT calculation, likely using a functional such as B3LYP with a 6-31G(d,p) basis set, would reveal key structural parameters.
The geometry of the N,N-dimethylamide group is expected to be nearly planar due to the delocalization of the nitrogen lone pair electrons into the carbonyl group. This resonance results in a shorter C-N bond and a longer C=O bond compared to typical single and double bonds, respectively. The butyl chain connecting the two dimethylamino groups provides conformational flexibility.
By systematically rotating the dihedral angles along the butyl chain and calculating the corresponding energies, a potential energy surface can be mapped. This landscape reveals the various low-energy conformers of the molecule and the energy barriers between them. The global minimum on this surface corresponds to the most stable conformation of the molecule in the gas phase.
Table 1: Predicted Geometrical Parameters for this compound (based on analogous structures)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O | ~1.25 Å |
| C-N (amide) | ~1.36 Å | |
| N-CH3 (amide) | ~1.46 Å | |
| C-C | ~1.53 Å | |
| C-N (amine) | ~1.47 Å | |
| Bond Angle | O=C-N | ~122° |
| C-N-C (amide) | ~118° | |
| C-C-C | ~112° |
Note: These values are estimations based on standard bond lengths and angles for similar functional groups and have not been derived from a direct DFT calculation on the target molecule.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
For this compound, the HOMO is anticipated to be localized primarily on the two nitrogen atoms, with a significant contribution from the lone pair of the terminal dimethylamino group, which is generally more electron-donating than the amide nitrogen. This orbital is associated with the molecule's ability to act as an electron donor or nucleophile.
The LUMO, on the other hand, is expected to be centered on the antibonding π* orbital of the carbonyl group. This orbital signifies the molecule's capacity to accept electrons, thus acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. The presence of the electron-donating dimethylamino group is expected to raise the HOMO energy, thereby reducing the HOMO-LUMO gap compared to a simple N,N-dimethylalkanamide.
Table 2: Estimated Frontier Molecular Orbital Energies for this compound
| Orbital | Estimated Energy (eV) | Primary Location |
|---|---|---|
| HOMO | -6.0 to -7.0 | Terminal N(CH₃)₂ and Amide N |
| LUMO | 1.0 to 2.0 | Carbonyl (C=O) group |
Note: These are estimated energy ranges based on typical values for similar functional groups.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational methods can predict spectroscopic data, which is invaluable for experimental characterization.
NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. Theoretical calculations can predict the ¹H and ¹³C NMR spectra. For this compound, distinct signals are expected for the different methyl and methylene (B1212753) groups. The protons and carbons of the N,N-dimethylamide group will have characteristic shifts due to the anisotropic effect of the carbonyl group.
IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Theoretical frequency calculations can predict the major absorption bands. A prominent feature in the predicted IR spectrum of this molecule would be a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically appearing around 1650 cm⁻¹. Other significant bands would include C-N stretching and various C-H bending and stretching vibrations.
Table 3: Predicted Key Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Value |
|---|---|---|
| ¹³C NMR | C=O | ~173 ppm |
| N-CH₃ (amide) | ~36, 38 ppm | |
| N-CH₃ (amine) | ~45 ppm | |
| ¹H NMR | N-CH₃ (amide) | ~2.9, 3.0 ppm |
| N-CH₃ (amine) | ~2.2 ppm | |
| IR | C=O stretch | ~1650 cm⁻¹ |
Note: These predictions are based on typical spectroscopic values for the constituent functional groups.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvation Effects
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and interactions with the surrounding environment.
Exploration of Conformational Space and Flexibility
While DFT calculations identify stable energy minima, MD simulations explore how the molecule moves and transitions between these conformations at a given temperature. For this compound, the central butyl chain is the primary source of flexibility. MD simulations would show the constant rotation around the C-C single bonds, leading to a wide range of accessible conformations in solution. The simulations can also provide information on the rotational barrier around the amide C-N bond, which is expected to be significant due to its partial double bond character.
Study of Intermolecular Interactions in Various Media
MD simulations are particularly powerful for studying how a molecule interacts with its environment, such as a solvent. By simulating this compound in different solvents (e.g., water, chloroform, hexane), one can analyze the solvation shell and intermolecular interactions.
In a polar protic solvent like water, strong hydrogen bonds would be expected to form between the solvent molecules and the oxygen and nitrogen atoms of the amide and amino groups. In a nonpolar solvent like hexane (B92381), the interactions would be dominated by weaker van der Waals forces. These simulations can quantify properties such as the radial distribution functions of solvent molecules around the solute, providing a detailed picture of the solvation structure. This information is crucial for understanding the molecule's solubility and how its conformation might change in different chemical environments.
Computational Reaction Mechanism Elucidation
Computational chemistry provides powerful tools to map out the potential energy surface of a chemical reaction, offering detailed insights into how reactants are converted into products. fiveable.me For a molecule like this compound, key reactions of interest would include hydrolysis of the amide bond, N-oxidation of the tertiary amine, or C-H activation at positions alpha to the nitrogen atoms. Density Functional Theory (DFT) is a common and robust method for these types of investigations. rsc.org
A critical step in elucidating a reaction mechanism is the identification of all stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states. github.io A transition state is a first-order saddle point, representing the maximum energy point along the minimum energy path between reactants and products. bath.ac.uk Its structure is characterized by having one and only one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. acs.org
For a hypothetical acid-catalyzed hydrolysis of this compound, the mechanism would likely involve several steps:
Protonation of the amide carbonyl oxygen.
Nucleophilic attack by a water molecule on the carbonyl carbon to form a tetrahedral intermediate. libretexts.org
Proton transfer steps.
Collapse of the intermediate to expel dimethylamine (B145610) and form the protonated 4-(dimethylamino)butanoic acid.
Computational methods can precisely model the geometry of the transition state for the rate-determining step, such as the nucleophilic attack of water. researchgate.net The table below presents hypothetical data for such a transition state, calculated using a DFT method like B3LYP.
| Parameter | Description | Hypothetical Calculated Value |
|---|---|---|
| C=O Bond Length | The bond between the carbonyl carbon and oxygen. | 1.35 Å (Elongated from ~1.23 Å in the reactant) |
| C-N Bond Length | The amide C-N bond being cleaved. | 1.50 Å (Elongated from ~1.35 Å in the reactant) |
| C-Owater Bond Length | The forming bond between the carbonyl carbon and the oxygen of the attacking water molecule. | 1.95 Å |
| Imaginary Frequency | The single negative frequency corresponding to the reaction coordinate. | -350 cm-1 |
Once the energies of the reactants and the transition state are calculated, the activation energy (ΔE‡) can be determined as the difference between them. By including corrections for zero-point vibrational energy, thermal contributions, and entropy, the Gibbs free energy of activation (ΔG‡) can be calculated, which is essential for determining theoretical reaction rates. nih.gov
Transition State Theory (TST) provides a framework for relating the Gibbs free energy of activation to the reaction rate constant (k) through the Eyring equation: fiveable.me
k = (kBT/h) * e(-ΔG‡/RT)
Where kB is the Boltzmann constant, T is the temperature, h is Planck's constant, and R is the ideal gas constant. Computational studies on the hydrolysis of similar amides have shown that calculated free energy barriers are often in good agreement with experimental values. nih.gov For instance, the calculated free energy barrier for the base-catalyzed hydrolysis of N,N-dimethylformamide (DMF) is around 23.1 kcal/mol. nih.gov
The table below shows hypothetical calculated energies for a proposed reaction pathway for this compound.
| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactants (Amide + H3O+) | 0.0 | 0.0 |
| Transition State 1 (TS1) | +22.5 | +24.0 |
| Tetrahedral Intermediate | +5.2 | +7.5 |
| Products (Acid + Dimethylammonium) | -10.8 | -8.5 |
Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Compounds
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of molecules with their physicochemical properties. windows.net A QSPR model is a mathematical equation that relates one or more molecular descriptors to a specific property. researchgate.net While no specific QSPR models for this compound exist, a model could be developed for a series of analogous dialkylamino-dialkylamide compounds to predict properties like boiling point, solubility, or chromatographic retention time.
The development process involves:
Data Set Curation: Assembling a set of analogous compounds with experimentally measured values for the property of interest.
Descriptor Calculation: Computing a wide range of molecular descriptors for each molecule. These can be constitutional, topological, geometric, or electronic descriptors. ucsb.edursc.org
Model Building: Using statistical methods, such as multiple linear regression (MLR), to build a mathematical model linking the most relevant descriptors to the property. nih.gov
Validation: Rigorously testing the model's predictive power using internal and external validation techniques.
The table below shows a hypothetical data set for building a QSPR model for predicting the boiling point of analogous tertiary amine-amides.
| Compound | Molecular Weight (MW) | Topological Polar Surface Area (TPSA) | LogP (Calculated) | Boiling Point (°C) (Experimental) |
|---|---|---|---|---|
| N,N-Dimethylacetamide | 87.12 | 29.1 | -0.77 | 165 |
| N,N-Dimethylpropionamide | 101.15 | 29.1 | -0.25 | 175 |
| N,N-Dimethylbutanamide | 115.17 | 29.1 | 0.27 | 194 |
| 3-(Dimethylamino)-N,N-dimethylpropanamide | 144.22 | 32.4 | -0.05 | 210 |
| This compound | 158.25 | 32.4 | 0.47 | 235 (Predicted) |
In Silico Design of Novel this compound Derivatives
In silico design involves using computational methods to create novel molecules with desired properties before their actual synthesis. nih.gov This approach saves significant time and resources by prioritizing the most promising candidates. Starting with the scaffold of this compound, derivatives could be designed to optimize specific properties, such as improved binding affinity to a biological target or enhanced solubility. researchgate.net
The design process might involve:
Scaffold Hopping or Decoration: Modifying the core structure by replacing the butyl chain with other linkers or adding various substituents to the chain or the nitrogen atoms.
Virtual Library Generation: Creating a large, diverse library of virtual compounds based on these modifications.
Computational Screening: Using techniques like molecular docking to predict the binding affinity of the designed derivatives to a specific protein target. scispace.com Additionally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted to filter out candidates with poor pharmacokinetic profiles.
The following table presents a small, hypothetical library of designed derivatives and their predicted properties, which could be used to select candidates for synthesis.
| Derivative | Modification | Predicted LogP | Predicted Aqueous Solubility (logS) | Predicted Docking Score (kcal/mol) |
|---|---|---|---|---|
| Derivative 1 | Replace N,N-dimethylamide with piperidin-1-yl-methanone | 1.25 | -2.5 | -7.8 |
| Derivative 2 | Add a hydroxyl group at C2 of the butyl chain | -0.10 | -1.0 | -8.2 |
| Derivative 3 | Replace terminal dimethylamino with morpholino group | 0.15 | -1.8 | -7.5 |
| Derivative 4 | Add a fluoro group at C4 of the butyl chain | 0.55 | -2.2 | -7.9 |
Chemical Reactivity and Transformation Pathways of 4 Dimethylamino N,n Dimethylbutanamide
Reactivity of the Amide Functional Group
The amide group in 4-(dimethylamino)-N,N-dimethylbutanamide is a focal point for several important transformations, including hydrolysis, reduction, and functionalization.
Hydrolysis and Solvolysis Mechanisms
The hydrolysis of the N,N-dimethylamide functional group can proceed under both acidic and alkaline conditions, leading to the cleavage of the amide bond.
Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule on the carbonyl carbon forms a tetrahedral intermediate. Proton transfer from the attacking water molecule to the nitrogen atom is followed by the elimination of dimethylamine (B145610) as the leaving group, yielding 4-(dimethylamino)butanoic acid. pearson.com
In alkaline hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, also forming a tetrahedral intermediate. The breakdown of this intermediate results in the expulsion of the dimethylamide anion, which is a poor leaving group. Therefore, this process is generally less facile than acid-catalyzed hydrolysis and often requires more stringent conditions such as elevated temperatures. umich.eduresearchgate.netarkat-usa.org The general mechanism for alkaline hydrolysis of N,N-disubstituted amides involves the direct nucleophilic acyl substitution by a hydroxide ion.
| Condition | Key Steps | Products |
| Acidic Hydrolysis | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer. 4. Elimination of dimethylamine. | 4-(dimethylamino)butanoic acid and Dimethylamine |
| Alkaline Hydrolysis | 1. Nucleophilic attack by hydroxide ion. 2. Formation of a tetrahedral intermediate. 3. Elimination of dimethylamide anion (less favorable). | 4-(dimethylamino)butanoate and Dimethylamine |
Reduction Reactions to Amines
The amide functional group of this compound can be reduced to the corresponding amine, 4-(dimethylamino)-N,N-dimethylbutan-1-amine. This transformation is typically achieved using powerful reducing agents.
Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of tertiary amides. orgoreview.comchemistrysteps.com The reaction mechanism involves the initial complexation of the aluminum hydride to the carbonyl oxygen, followed by the nucleophilic addition of a hydride ion to the carbonyl carbon. Subsequent elimination of the oxygen as an aluminate salt and further reduction of the resulting iminium ion intermediate yields the tertiary amine. chemistrysteps.com
Other reducing agents, such as 9-Borabicyclo[3.3.1]nonane (9-BBN), can also be employed for the reduction of tertiary amides. orgoreview.comchemistrysteps.com These reagents offer alternative reactivity profiles and may be preferred in the presence of other sensitive functional groups.
| Reducing Agent | General Reactivity | Product |
| Lithium aluminum hydride (LiAlH₄) | A strong, non-selective reducing agent for polar double bonds. | 4-(dimethylamino)-N,N-dimethylbutan-1-amine |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | A milder and more selective reducing agent compared to LiAlH₄. | 4-(dimethylamino)-N,N-dimethylbutan-1-amine |
Functionalization at the Amide Nitrogen and Carbonyl Carbon
While the amide bond is generally stable, functionalization at both the nitrogen and carbonyl carbon is possible under specific conditions. Direct functionalization at the amide nitrogen of a tertiary amide is challenging due to the lack of an N-H bond for deprotonation. However, reactions can be initiated at the carbonyl carbon.
Organometallic reagents, such as Grignard or organolithium reagents, can add to the carbonyl carbon of N,N-dimethylamides to form a tetrahedral intermediate. This intermediate can then collapse to yield a ketone upon acidic workup. This provides a pathway to introduce new carbon-carbon bonds at the carbonyl position.
Furthermore, advanced synthetic methodologies have been developed for the divergent functionalization of amide bonds, allowing for the introduction of two different functional groups in a single transformation by selectively cleaving either the C-O or C-N bond of the tetrahedral intermediate. nih.gov
Reactivity of the Tertiary Amine Moiety
The tertiary amine group in this compound imparts basic and nucleophilic properties to the molecule.
Basicity and Protonation Equilibria
The lone pair of electrons on the nitrogen atom of the tertiary amine allows it to act as a Brønsted-Lowry base, readily accepting a proton from an acid. The basicity of this amine is a critical factor in its chemical behavior and is influenced by the electronic and steric environment. The presence of the electron-donating alkyl groups enhances the basicity of the nitrogen.
In an aqueous solution, the tertiary amine will exist in equilibrium with its protonated form, the corresponding ammonium (B1175870) cation. The position of this equilibrium is dependent on the pH of the solution and the pKa of the conjugate acid. The pKa value for a similar tertiary amine, N,N-dimethylaniline, is around 5.1, providing an estimate for the basicity of the amine in the target molecule. researchgate.net
Quaternization Reactions and Ammonium Salt Formation
As a nucleophile, the tertiary amine can react with electrophiles, most notably alkyl halides, in a process known as quaternization. This reaction, also referred to as the Menshutkin reaction, results in the formation of a quaternary ammonium salt. unacademy.comwikipedia.org
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The rate of this reaction is influenced by the nature of the alkyl halide, the solvent, and the steric hindrance around the tertiary amine.
This quaternization converts the neutral amine into a permanently charged quaternary ammonium cation, significantly altering the physical and chemical properties of the molecule, such as its solubility and biological activity. google.comrsc.org
| Reaction | Reagents | Product |
| Protonation | Acid (e.g., HCl) | This compound hydrochloride |
| Quaternization | Alkyl halide (e.g., CH₃I) | N,N,N-trimethyl-4-(N',N'-dimethylcarbamoyl)butan-1-aminium iodide |
Role as a Nucleophile or Organocatalyst (e.g., analogous to DMAP)
The tertiary amine functionality in this compound imparts nucleophilic character to the molecule. This is analogous to the well-established role of 4-(Dimethylamino)pyridine (DMAP) as a highly efficient nucleophilic catalyst in a wide array of organic reactions, including esterifications, acylations, and silylations. The catalytic activity of DMAP is attributed to the formation of a highly reactive N-acylpyridinium intermediate upon reaction with an acylating agent.
Table 1: Comparison of Nucleophilic Amines
| Compound | Structure | Key Features Relevant to Catalysis |
|---|---|---|
| This compound | Tertiary amine as a nucleophilic center; flexible alkyl chain; presence of an amide group. | |
| 4-(Dimethylamino)pyridine (DMAP) | Highly nucleophilic pyridine (B92270) nitrogen; resonance stabilization of the N-acylpyridinium intermediate. |
| Triethylamine (B128534) (TEA) | | Sterically hindered tertiary amine; primarily acts as a non-nucleophilic base. |
Ligand Properties in Coordination Chemistry
The presence of both a tertiary amine and a tertiary amide group makes this compound a potential bifunctional ligand in coordination chemistry. The nitrogen atom of the dimethylamino group and the oxygen atom of the amide carbonyl can both act as Lewis bases, donating their lone pairs of electrons to a metal center to form coordination complexes.
The flexibility of the butane (B89635) backbone allows the molecule to adopt various conformations, potentially enabling it to act as a chelating ligand, forming a stable ring structure with a metal ion. The size of the resulting chelate ring would depend on the coordination geometry of the metal and whether both the amine and amide groups are involved. Research on bifunctional amino-amides suggests that the coordination behavior is highly dependent on the nature of the metal ion, the solvent, and the pH of the medium. While the tertiary amide oxygen is a potential donor, it is generally a weaker ligand than the tertiary amine nitrogen. The stability of complexes formed would also be influenced by the steric bulk of the dimethylamino and N,N-dimethylamide groups.
Reactions Involving the Butane Chain
The reactivity of the C4 alkyl chain in this compound is influenced by the adjacent functional groups.
The carbon atoms of the butane chain are sp³-hybridized and generally unreactive towards nucleophilic substitution under normal conditions. However, substitution reactions can be induced by introducing a leaving group onto the chain. For instance, a synthetic precursor to a related compound, 4-(N,N-dimethylamino)butyraldehyde dimethyl acetal (B89532), involves the aminolysis of a 4-chlorobutyraldehyde derivative with dimethylamine. This suggests that a halo-derivative of this compound could undergo nucleophilic substitution at the carbon bearing the halogen.
For example, a hypothetical 2-bromo-4-(dimethylamino)-N,N-dimethylbutanamide could react with various nucleophiles at the C2 position. The proximity of the electron-withdrawing amide group might influence the reaction rate.
The alkyl backbone of this compound is generally resistant to mild oxidizing and reducing agents. Strong oxidation conditions could lead to cleavage of the C-C bonds and degradation of the molecule. Specific oxidation at a particular carbon atom would likely require enzymatic or specialized catalytic methods that are not documented for this compound.
Reduction of the amide functionality to an amine would require powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would transform the molecule into N¹,N¹,N⁴,N⁴-tetramethylbutane-1,4-diamine.
Regioselectivity and Stereoselectivity in Reactions Involving Multiple Functional Groups
When a reagent can react at more than one site in a molecule, the regioselectivity of the reaction becomes important. In this compound, reactions could potentially occur at the tertiary amine, the amide, or the alkyl chain.
For instance, in an acid-base reaction, protonation would preferentially occur at the more basic tertiary amine nitrogen rather than the less basic amide nitrogen. In reactions with electrophiles, the more nucleophilic tertiary amine would be the preferred site of attack over the amide oxygen or nitrogen.
If a chiral center were introduced into the molecule, for example, by substitution at one of the methylene (B1212753) groups of the butane chain, subsequent reactions could exhibit stereoselectivity. The formation of one stereoisomer over another would be influenced by steric hindrance and the electronic nature of the existing functional groups. However, without specific documented reactions, any discussion of stereoselectivity remains theoretical. The flexible nature of the butane chain would likely allow for multiple conformations, potentially reducing the degree of stereocontrol in reactions unless a rigid, chelated intermediate is formed.
Applications and Future Directions in Chemical Science for 4 Dimethylamino N,n Dimethylbutanamide Derivatives
Role as Chemical Building Blocks and Synthons in Organic Synthesis
Organic building blocks are fundamental molecular entities that serve as the foundation for constructing more complex organic compounds. hilarispublisher.comboronmolecular.com They are essential in medicinal chemistry, organic chemistry, and materials science for the modular assembly of molecular architectures.
Precursors for the Construction of Complex Molecular Architectures
The bifunctional nature of 4-(dimethylamino)-N,N-dimethylbutanamide derivatives makes them valuable precursors for synthesizing complex molecular structures. The tertiary amine can act as a nucleophile or a base, while the amide group can undergo various transformations, such as reduction to an amine or hydrolysis to a carboxylic acid. This dual reactivity allows for the sequential or orthogonal introduction of different functionalities, facilitating the assembly of elaborate molecular frameworks.
For instance, the dimethylamino group can be quaternized to introduce a permanent positive charge, a feature utilized in the synthesis of ionic liquids or phase-transfer catalysts. The amide moiety, on the other hand, can participate in condensation reactions. This versatility enables chemists to strategically design and execute synthetic routes to a wide array of target molecules. hilarispublisher.com
Components in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. The functional groups present in this compound derivatives make them suitable candidates for MCRs.
The tertiary amine can function as a basic catalyst to activate other reactants in the mixture. researchgate.netresearchgate.net For example, in the synthesis of 4H-benzo[b]pyran derivatives, N,N-dimethylamino-functionalized catalysts have been shown to be effective. researchgate.netresearchgate.net While not specifically using the title compound, this demonstrates the potential of the dimethylamino group to facilitate such transformations. The amide nitrogen could also potentially participate as a nucleophile under certain reaction conditions. The ability to incorporate the entire backbone of the butanamide derivative into a larger molecule in a single, efficient step is a promising area for future synthetic exploration.
Potential Applications in Materials Science and Polymer Chemistry
The incorporation of specialized monomers can impart unique properties to polymers, tailoring them for specific applications. Derivatives of this compound offer functionalities that are attractive for the development of advanced polymers and materials.
Monomers for Polymerization and Copolymerization
By introducing a polymerizable group (e.g., a vinyl or acrylamide (B121943) moiety) onto the this compound scaffold, novel monomers can be created. For example, analogues like N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA) are readily polymerized. researchgate.netrsc.org The resulting polymers would feature pendant side chains containing the dimethylamino and dimethylamide groups.
These functional groups can impart specific properties to the polymer. The tertiary amine groups, for instance, can render the polymer pH-responsive; in acidic conditions, the amines become protonated, leading to changes in polymer conformation and solubility. Such "smart" polymers have applications in areas like drug delivery and sensors. The presence of the amide group can enhance hydrophilicity and hydrogen bonding capabilities.
Below is a table illustrating potential copolymer systems incorporating a hypothetical polymerizable derivative, "DMADMBA-acrylamide."
| Comonomer | Polymerization Method | Potential Polymer Properties | Potential Applications |
| Methyl Methacrylate (B99206) | Radical Polymerization | pH-responsive, enhanced adhesion | Coatings, adhesives |
| N-isopropylacrylamide | RAFT Polymerization | Dual pH and thermo-responsive | Smart hydrogels, biomedical devices |
| Ethylene Glycol | Condensation Polymerization | Increased hydrophilicity, biocompatible | Biomaterials, hydrogels |
Modifiers for Material Properties (e.g., solubility, thermal stability)
Beyond acting as primary monomers, derivatives of this compound can be employed as additives or modifiers to alter the properties of existing polymers. The polar nature of the amide and amine groups can enhance the solubility of nonpolar polymers in more polar solvents.
Furthermore, the tertiary amine can be quaternized after polymerization, a process known as post-polymerization modification. researchgate.netmdpi.com This introduces ionic charges along the polymer chain, transforming it into a polyelectrolyte. This modification can dramatically alter material properties, including:
Solubility: Enhancing water solubility.
Thermal Stability: The introduction of ionic groups can affect the thermal degradation pathways.
Mechanical Properties: Ionic cross-linking can improve the strength and rigidity of the material.
For example, the quaternization of polymers containing 2-(dimethylamino)ethyl methacrylate (DMAEMA) has been shown to create materials with tunable pH and temperature responses. mdpi.commdpi.com A similar approach could be applied to polymers derived from this compound.
The following table summarizes the potential effects of using a this compound derivative as a modifier.
| Base Polymer | Modification Method | Expected Change in Property |
| Polystyrene | Blending with derivative | Increased polarity and adhesion |
| Poly(methyl methacrylate) | Post-polymerization quaternization | Enhanced water solubility, creation of a polyelectrolyte |
| Polyvinyl chloride | Additive | Improved processability, antistatic properties |
Catalytic and Reagent Applications
The inherent basicity of the tertiary amine group in this compound suggests its potential use in catalysis. While direct catalytic applications of this specific compound are not widely reported, the utility of similar structures, such as 4-(N,N-dimethylamino)pyridine (DMAP), is well-established. organic-chemistry.org DMAP is an excellent catalyst for acylation reactions, and it is plausible that this compound could exhibit analogous, albeit likely weaker, catalytic activity.
The hydrochloride salt of DMAP has been used as a recyclable catalyst for the acylation of inert alcohols. organic-chemistry.org A similar strategy could be envisioned for this compound hydrochloride, potentially offering a catalyst with different solubility and reactivity profiles. The presence of the amide functionality might influence its catalytic performance or its interaction with substrates and solvents. Further research is needed to explore the catalytic potential of this compound and its derivatives in various organic transformations.
Organocatalytic Roles
While research specifically detailing the organocatalytic applications of this compound is nascent, its structural similarity to well-established catalyst families, particularly those based on 4-(N,N-dimethylamino)pyridine (DMAP), suggests significant potential. nih.govscispace.com Chiral derivatives of DMAP are renowned for their efficacy in a wide range of asymmetric transformations. nih.govmsu.edu
It is hypothesized that chiral derivatives of this compound could function as effective Lewis base catalysts. The tertiary amine moiety can act as the primary catalytic site, while the amide group, particularly if incorporated into a rigid chiral backbone, could provide the necessary steric environment to induce enantioselectivity in reactions such as acylations, aldol (B89426) reactions, and Michael additions. mdpi.com The development of "planar-chiral" derivatives, where the butanamide chain is part of a larger, sterically defined structure, could be a particularly fruitful avenue, analogous to the successful strategies employed for DMAP. scispace.com
Table 1: Potential Asymmetric Reactions Catalyzed by Chiral this compound Derivatives
| Reaction Type | Substrate Example | Potential Role of Catalyst |
| Kinetic Resolution of Alcohols | Racemic secondary alcohols | Enantioselective acylation |
| Staudinger Synthesis | Ketenes and imines | Asymmetric [2+2] cycloaddition |
| Michael Addition | α,β-Unsaturated ketones and malonates | Enantioselective conjugate addition |
| Acylation of Silyl Ketene (B1206846) Acetals | Silyl ketene acetals and acid anhydrides | Asymmetric C-acylation |
Phase Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants in immiscible phases, often an aqueous and an organic phase. tcichemicals.com The workhorses of PTC are typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, which can transport an anionic reactant from the aqueous phase into the organic phase for reaction. tcichemicals.comgoogle.com
A straightforward derivatization of this compound involves the quaternization of the terminal tertiary amine with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide). The resulting quaternary ammonium salt would possess both a hydrophilic, charged head and a lipophilic tail, the characteristics of an effective phase-transfer catalyst. operachem.com The length and nature of the alkyl chains on both the amine and the quaternizing agent can be tuned to optimize the catalyst's solubility and efficiency in different solvent systems. operachem.comprinceton.edu
These bespoke catalysts could be applied to a variety of nucleophilic substitution, oxidation, and reduction reactions that benefit from PTC conditions. The presence of the amide group in the catalyst's structure might also influence its interfacial properties and catalytic activity in ways that differ from standard tetraalkylammonium salts.
Role as Solvents or Reaction Media Additives
The molecular structure of this compound suggests its potential utility as a specialized solvent or reaction additive. It can be classified as a polar aprotic solvent, similar to N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc), as it has a large dipole moment but lacks acidic protons. wikipedia.orgacs.org Such solvents are adept at dissolving salts and other polar reagents. wikipedia.orgajrconline.org With an expected high boiling point, it could be advantageous in high-temperature reactions where solvent loss is a concern.
Furthermore, the tertiary amine functionality allows it to act as a reaction additive. Tertiary amines are known to serve as accelerators or promoters in various reactions, such as the curing of epoxy resins, by catalyzing polymerization steps. researchgate.net It can also function as a scavenger for acidic byproducts (e.g., HCl) generated in reactions, such as those involving acyl chlorides, thereby preventing side reactions or catalyst deactivation. libretexts.org
Future Research Avenues in Green Chemistry and Sustainable Synthesis
The principles of green chemistry—focusing on minimizing waste, reducing energy consumption, and using renewable resources—are central to modern chemical synthesis. researchgate.netnih.gov The synthesis and application of this compound and its derivatives present several opportunities for green chemistry research.
Development of Energy-Efficient Synthetic Routes
Traditional amide synthesis often involves coupling reagents that generate stoichiometric waste or requires harsh conditions. masterorganicchemistry.com Future research will likely focus on more atom-economical and energy-efficient synthetic pathways. Potential strategies include:
Electrosynthesis: Electrochemical methods offer a green alternative for amide bond formation, often proceeding under mild conditions without the need for chemical oxidants or coupling agents. rsc.org
Catalytic Direct Amidation: Developing catalysts that enable the direct condensation of the corresponding carboxylic acid (4-(dimethylamino)butanoic acid) and dimethylamine (B145610), releasing only water as a byproduct, represents a highly sustainable and atom-economical approach. mdpi.com
Exploration of Bio-Inspired and Enzymatic Transformations
Nature synthesizes amide bonds with remarkable efficiency and selectivity using enzymes. thieme-connect.de Biocatalysis offers a powerful, green alternative to traditional chemical methods, operating under mild aqueous conditions. nih.gov
Lipases, such as Candida antarctica Lipase B (CALB), are particularly versatile and have been widely used for the synthesis of amides from esters or carboxylic acids and amines. nih.govresearchgate.net An enzymatic route to this compound could involve the CALB-catalyzed reaction between an ester of 4-(dimethylamino)butanoic acid and dimethylamine. This approach avoids harsh reagents and can exhibit high selectivity, minimizing byproduct formation. mdpi.comnih.gov Such bio-inspired transformations are a key area for future research to create more sustainable chemical processes. thieme-connect.demdpi.com
Table 2: Comparison of Synthetic Routes for Amide Formation
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Conventional | Acyl Chloride + Amine | Organic solvent, often with base scavenger | Fast, high yield | Generates stoichiometric salt waste |
| Coupling Reagents | Carboxylic Acid + Amine + DCC/EDC | Mild, neutral pH | High yield for sensitive substrates | Generates stoichiometric urea (B33335) byproduct |
| Green Alternative: Enzymatic | Carboxylic Acid/Ester + Amine + Lipase | Aqueous or organic solvent, mild temp. | High selectivity, biodegradable catalyst, minimal waste | Slower reaction times, enzyme cost/stability |
| Green Alternative: Microwave | Carboxylic Acid + Amine + Catalyst | Solvent-free or high-boiling solvent | Rapid heating, short reaction times | Requires specialized equipment |
Advancements in Analytical and Computational Tools for Amide-Amine Chemistry
The study of molecules containing both amide and amine functionalities, like this compound, benefits significantly from modern analytical and computational methods.
Analytical Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques (COSY, HSQC, HMBC) are invaluable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals in such molecules, confirming connectivity and purity. The chemical shifts provide insight into the electronic environment of both the amide and amine portions of the molecule. scispace.comresearchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides exact mass measurements for molecular formula confirmation. Tandem MS (MS/MS) can be used to probe the fragmentation patterns, helping to elucidate the structure by identifying characteristic losses of dimethylamine or parts of the butyl chain.
Computational Tools:
Density Functional Theory (DFT): DFT calculations are increasingly used to predict and understand the properties of amide-amine compounds. nih.gov These calculations can determine stable conformations, predict NMR chemical shifts, model reaction mechanisms, and calculate electronic properties like HOMO/LUMO energies and dipole moments. digitellinc.comrsc.orgmdpi.com This theoretical insight can guide synthetic efforts and help explain observed reactivity. For example, DFT can model the proton affinity of the two different nitrogen atoms, predicting which site is more basic and likely to react with electrophiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
